8-(3-hydroxyphenyl)-1,3-dimethyl-6-pentyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
8-(3-HYDROXYPHENYL)-1,3-DIMETHYL-6-PENTYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound belonging to the purine family This compound is characterized by its unique structure, which includes a purine core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-HYDROXYPHENYL)-1,3-DIMETHYL-6-PENTYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
8-(3-HYDROXYPHENYL)-1,3-DIMETHYL-6-PENTYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify its functional groups.
Substitution: Halogenation and alkylation reactions can introduce new substituents to the purine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone derivative, while halogenation can introduce bromine or chlorine atoms to the purine core .
Scientific Research Applications
8-(3-HYDROXYPHENYL)-1,3-DIMETHYL-6-PENTYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and analgesic agent due to its ability to inhibit specific enzymes and receptors.
Pharmacology: The compound is investigated for its effects on various biological pathways, including its role in modulating pain and inflammation.
Industrial Applications: It is used in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 8-(3-HYDROXYPHENYL)-1,3-DIMETHYL-6-PENTYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. It acts as an antagonist to the Transient Receptor Potential Ankyrin 1 (TRPA1) channel and inhibits phosphodiesterases (PDEs) 4B/7A, leading to reduced pain and inflammation . The compound’s lipophilicity allows it to easily diffuse into cells and exert its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
8-(3-Hydroxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Shares a similar purine core but lacks the pentyl and phenyl groups.
4-(8-butoxy-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-(5-tert-butyl-2-hydroxyphenyl)butanamide: Exhibits similar analgesic and anti-inflammatory properties.
Uniqueness
8-(3-HYDROXYPHENYL)-1,3-DIMETHYL-6-PENTYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit multiple targets makes it a versatile compound in medicinal chemistry and pharmacology.
Properties
Molecular Formula |
C26H27N5O3 |
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Molecular Weight |
457.5 g/mol |
IUPAC Name |
6-(3-hydroxyphenyl)-2,4-dimethyl-8-pentyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C26H27N5O3/c1-4-5-7-15-20-21(17-11-8-6-9-12-17)30(18-13-10-14-19(32)16-18)25-27-23-22(31(20)25)24(33)29(3)26(34)28(23)2/h6,8-14,16,32H,4-5,7,15H2,1-3H3 |
InChI Key |
XVTUTSGIMKQZCO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)C4=CC(=CC=C4)O)C5=CC=CC=C5 |
Origin of Product |
United States |
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